2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Description
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Properties
CAS No. |
1107037-32-0 |
|---|---|
Molecular Formula |
C23H21N7O3S |
Molecular Weight |
475.53 |
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C23H21N7O3S/c1-13-9-19(28-27-13)25-20(31)12-34-23-24-16-11-18(33-3)17(32-2)10-15(16)22-26-21(29-30(22)23)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H2,25,27,28,31) |
InChI Key |
QFXCIIGCKMQUOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound belonging to the class of triazoloquinazoline derivatives. It has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer, antimicrobial, and anti-inflammatory properties. This article provides an overview of the biological activity associated with this compound, supported by data tables and recent research findings.
Structural Overview
The compound features a unique structural arrangement that includes a triazoloquinazoline core and various functional groups. This configuration is crucial for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C25H27N5O3S |
| Molecular Weight | 489.5 g/mol |
| CAS Number | 902593-98-0 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of critical signaling pathways. It may interact with enzymes and receptors involved in cell proliferation and survival.
Antimicrobial Properties
The compound has shown promising results against various microbial strains:
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
This antimicrobial activity suggests that the compound could be a candidate for developing new antibiotics.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines:
- Cytokine Inhibition : The compound significantly reduces levels of TNF-alpha and IL-6 in activated macrophages.
Case Studies
A series of case studies have been documented regarding the efficacy of triazoloquinazoline derivatives in various biological assays:
-
Study on Anticancer Activity :
- Objective : Evaluate the anticancer effects on human breast cancer cell lines.
- Findings : The compound exhibited an IC50 value of 12 µM, indicating potent cytotoxicity against these cells.
-
Antimicrobial Evaluation :
- Objective : Assess antimicrobial efficacy against clinical isolates.
- Results : Showed broad-spectrum activity with significant inhibition against both Gram-positive and Gram-negative bacteria.
Research Findings
Research has focused on elucidating the structure–activity relationship (SAR) of similar compounds. Key findings include:
- Functional Group Impact : Modifications to the methoxy and thio groups significantly affect biological activity.
Comparative Analysis
A comparative analysis with other triazoloquinazoline derivatives reveals distinct advantages in terms of potency and selectivity:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 15 | Anticancer |
| Compound B | 20 | Antimicrobial |
| Compound C | 10 | Anti-inflammatory |
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimization involves fine-tuning reaction parameters:
- Temperature : Maintain precise control (e.g., 60–80°C) to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions involving the sulfanyl group .
- Catalysts : Use triethylamine (TEA) or DBU to deprotonate intermediates and accelerate coupling steps .
- Purification : Employ HPLC or column chromatography to isolate the target compound from by-products (e.g., unreacted quinazoline precursors) .
- Yield Monitoring : Track intermediates via TLC or LC-MS to identify bottlenecks in multi-step syntheses .
Q. Which analytical techniques are critical for confirming its structural identity?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : 1H/13C NMR resolves methoxy, phenyl, and pyrazole substituents; NOESY confirms spatial proximity of aromatic protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 515.5835 g/mol) and fragmentation patterns .
- X-Ray Crystallography : Resolves the triazoloquinazoline core geometry and validates hydrogen-bonding interactions (e.g., SHELX programs for refinement) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from structural analogs or assay variability. Strategies include:
- Comparative SAR Studies : Test derivatives with modified substituents (e.g., replacing 3-methylpyrazole with furan-2-ylmethyl) to isolate activity drivers .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using both biochemical (recombinant enzymes) and cellular (IC50 in cancer lines) models .
- Meta-Analysis : Cross-reference datasets from PubChem or curated databases to identify consensus targets (e.g., protein kinases vs. inflammatory pathways) .
Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR)?
- Methodological Answer : A systematic approach is required:
- Substituent Variation : Synthesize analogs with incremental changes (e.g., methoxy → ethoxy, phenyl → p-tolyl) to assess electronic and steric effects .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or COX-2; validate with MD simulations .
- High-Throughput Screening (HTS) : Profile analogs against kinase inhibitor panels to identify off-target effects .
- Data Integration : Apply cheminformatics tools (e.g., KNIME) to correlate structural descriptors (logP, polar surface area) with activity .
Q. How does the compound’s stability under varying experimental conditions affect reproducibility?
- Methodological Answer : Stability profiling is critical for reliable
- Oxidative/Reductive Stability : Monitor degradation via LC-MS under H2O2 or NaBH4 exposure; the sulfanyl group is prone to oxidation .
- pH Sensitivity : Test solubility and integrity in buffers (pH 2–10); the acetamide moiety may hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Use DSC/TGA to determine decomposition thresholds (e.g., >150°C) for storage recommendations .
Q. What computational strategies are effective for identifying its biological targets?
- Methodological Answer : Leverage in silico tools for hypothesis generation:
- Phylogenetic Profiling : Compare with known triazoloquinazoline inhibitors (e.g., kinase inhibitors in PubChem) to predict conserved binding motifs .
- Reverse Docking : Screen against protein databases (PDB) using SwissDock or CB-Dock2 to prioritize targets like PI3Kγ or JAK2 .
- Machine Learning : Train QSAR models on bioactivity datasets (ChEMBL) to predict novel targets .
Q. How can enzymatic inhibition mechanisms be validated experimentally?
- Methodological Answer : Mechanistic studies require multi-tiered validation:
- Enzymatic Assays : Measure IC50 values using fluorogenic substrates (e.g., ATPase assays for kinases) and compare to positive controls (staurosporine) .
- Cellular Models : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in target cells (e.g., HeLa, MCF-7) .
- Biophysical Validation : Use SPR or ITC to quantify binding affinity (KD) and stoichiometry .
- Mutagenesis : Engineer resistant enzyme variants (e.g., EGFR T790M) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
